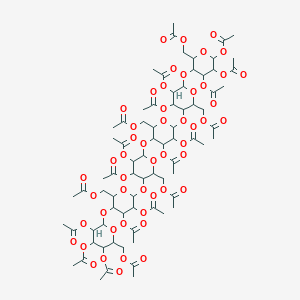
Maltohexaose eicosaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltohexaose eicosaacetate is a complex oligosaccharide derivative, specifically a peracetylated form of maltohexaose. It is characterized by its molecular formula C76H102O51 and a molecular weight of 1831.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltohexaose eicosaacetate is typically synthesized through the acetylation of maltohexaose. The process involves the reaction of maltohexaose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the maltohexaose molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Maltohexaose eicosaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield maltohexaose.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Maltohexaose.
Oxidation: Maltohexaose derivatives with carboxyl or aldehyde groups.
Substitution: Maltohexaose derivatives with various functional groups.
Scientific Research Applications
Maltohexaose eicosaacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oligosaccharide acetylation and deacetylation reactions.
Biology: Investigated for its potential as a substrate for glycosidases and other carbohydrate-processing enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in CO2-based processes as a CO2-philic compound, which can enhance the solubility of other compounds in supercritical CO2
Mechanism of Action
The mechanism of action of maltohexaose eicosaacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups on the compound can influence its binding affinity and specificity towards these enzymes, thereby modulating their activity. The pathways involved include glycosidic bond cleavage and formation, as well as acetyl group transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Maltohexaose: The non-acetylated form of maltohexaose eicosaacetate.
Maltopentaose: A shorter oligosaccharide with five glucose units.
Maltoheptaose: A longer oligosaccharide with seven glucose units.
Maltooligosaccharides: A group of oligosaccharides with varying degrees of polymerization
Uniqueness
This compound is unique due to its high degree of acetylation, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity. These properties make it particularly useful in applications where modified solubility and reactivity are desired, such as in CO2-based processes and drug delivery systems .
Properties
Molecular Formula |
C76H102O51 |
|---|---|
Molecular Weight |
1831.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3 |
InChI Key |
XSGOGJVBNJFJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


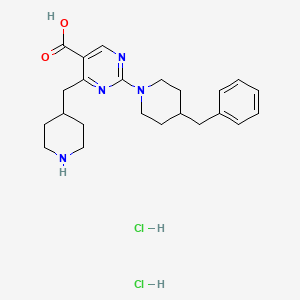
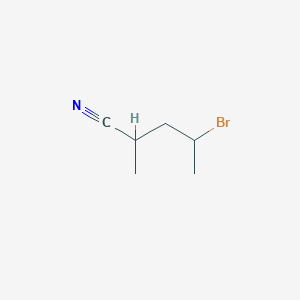
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
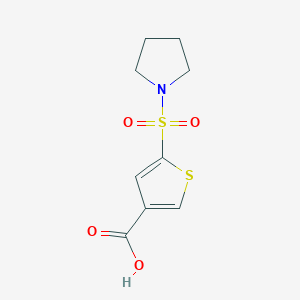
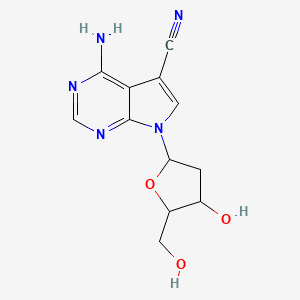
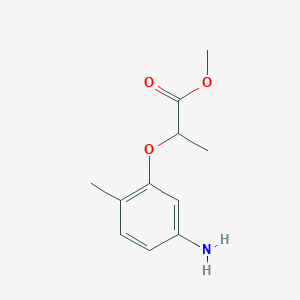


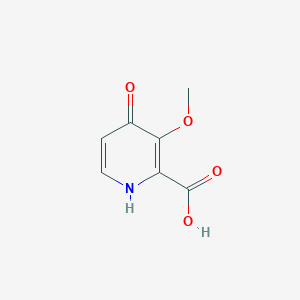
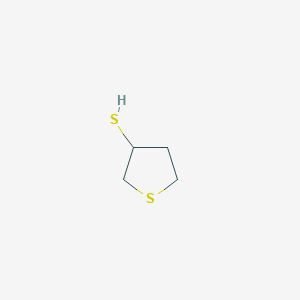
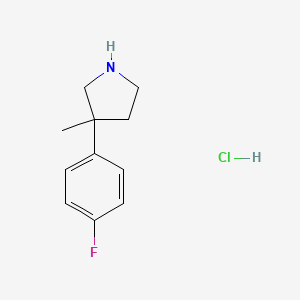
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
